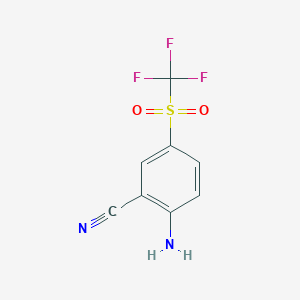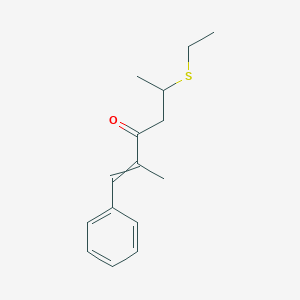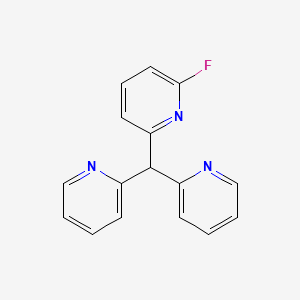![molecular formula C22H26F4O2 B14204031 1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-45-4](/img/structure/B14204031.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 2,4-difluorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ether linkages can be oxidized to form carbonyl compounds using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The benzene rings can be hydrogenated to form cyclohexane derivatives using catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use, such as binding to proteins or nucleic acids to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Similar structure but lacks fluorine atoms, resulting in different reactivity and applications.
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene): Similar but with different fluorine substitution pattern, affecting its chemical properties.
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which influences its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
922718-45-4 |
|---|---|
Fórmula molecular |
C22H26F4O2 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
1-[10-(2,4-difluorophenoxy)decoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-17-9-11-21(19(25)15-17)27-13-7-5-3-1-2-4-6-8-14-28-22-12-10-18(24)16-20(22)26/h9-12,15-16H,1-8,13-14H2 |
Clave InChI |
WECQCBAWRJSGJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)OCCCCCCCCCCOC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
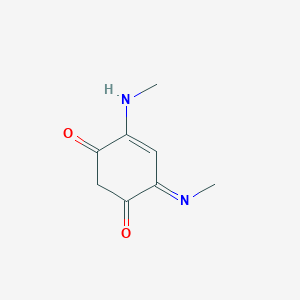
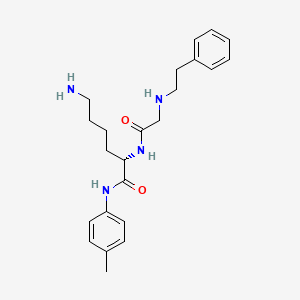
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
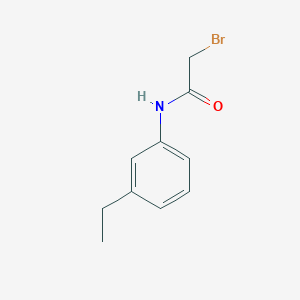
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
